molecular formula C27H30BrOP B14667760 [3-(2-Oxocyclohexyl)propyl](triphenyl)phosphanium bromide CAS No. 51584-60-2

[3-(2-Oxocyclohexyl)propyl](triphenyl)phosphanium bromide

Cat. No.: B14667760
CAS No.: 51584-60-2
M. Wt: 481.4 g/mol
InChI Key: VKWPSVPQXPMCTH-UHFFFAOYSA-M
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Description

3-(2-Oxocyclohexyl)propylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a cyclohexanone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxocyclohexyl)propylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of Grignard reagents, where the cyclohexanone derivative is first converted to a Grignard reagent, which is then reacted with triphenylphosphine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxocyclohexyl)propylphosphanium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, alcohol derivatives, and various substituted phosphonium salts.

Scientific Research Applications

3-(2-Oxocyclohexyl)propylphosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism by which 3-(2-Oxocyclohexyl)propylphosphanium bromide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where the phosphonium group undergoes oxidation or reduction .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of phosphonium ylides.

    Cyclohexanone: A key intermediate in the synthesis of various organic compounds.

    Phosphonium Salts: A broad class of compounds with similar structural features and reactivity.

Properties

CAS No.

51584-60-2

Molecular Formula

C27H30BrOP

Molecular Weight

481.4 g/mol

IUPAC Name

3-(2-oxocyclohexyl)propyl-triphenylphosphanium;bromide

InChI

InChI=1S/C27H30OP.BrH/c28-27-21-11-10-13-23(27)14-12-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1

InChI Key

VKWPSVPQXPMCTH-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=O)C(C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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